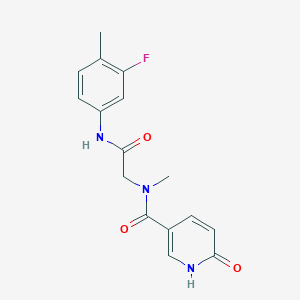

N-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

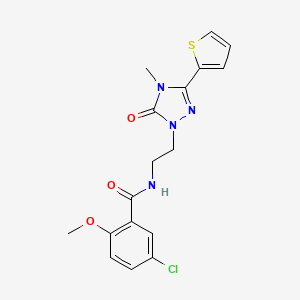

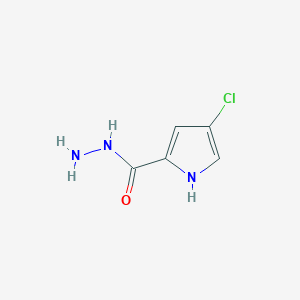

Compounds with similar structures often have important roles in pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are unique heterocyclic compounds present in an array of pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves multidirectional reactions that lead to the synthesis of a variety of heterocycles . The biological importance of these compounds has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Molecular Structure Analysis

The molecular structure of similar compounds often involves nitrogen-containing heterocycles, which have a significant effect on the process of discovering new structures for pharmaceutical applications . These compounds are extensively observed in nature and metabolic systems which are vital for living creatures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve hydrogen-bonding and dipole interactions with the biological receptors . The various products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on their molecular structure. For example, 3-Fluoro-4-methylphenyl isocyanate, a similar compound, has a molecular weight of 151.14 .Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry Applications

Compounds structurally related to the queried chemical have been explored for their therapeutic potentials, such as in the development of selective inhibitors for kinase superfamily proteins, which play crucial roles in cancer progression. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating tumor stasis in preclinical models and advancing into clinical trials (Schroeder et al., 2009).

2. Materials Science Applications

Research in materials science has benefited from compounds with similar chemical frameworks, particularly in the development of high-performance polymers. For instance, novel polyamides containing bis(diphenylamino)-fluorene units as electroactive fluorophores have been synthesized, exhibiting excellent solubility, thermal stability, and electrochromic properties, which are essential for advanced electronic and optoelectronic applications (Sun et al., 2016).

3. Chemical Biology Applications

In chemical biology, similar compounds have been synthesized and studied for their interactions with biological macromolecules, contributing to the understanding of disease mechanisms and the development of new therapeutic strategies. For example, the synthesis and characterization of novel diphenylfluorene-based aromatic polyamides have been conducted, showing promise for biomedical applications due to their inherent viscosities, solubility in organic solvents, and thermal properties (Hsiao et al., 1999).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-N-methyl-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3/c1-10-3-5-12(7-13(10)17)19-15(22)9-20(2)16(23)11-4-6-14(21)18-8-11/h3-8H,9H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGCOOHRPKJGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN(C)C(=O)C2=CNC(=O)C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B2881832.png)

methanone](/img/structure/B2881834.png)

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2881839.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2881842.png)

![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2881845.png)

![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)

![N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2881852.png)

![5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2881853.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)